IK-175: A Deep Dive into its Mechanism of Action in Cancer
IK-175: A Deep Dive into its Mechanism of Action in Cancer
A Technical Guide for Researchers and Drug Development Professionals
IK-175 is a first-in-class, oral, selective antagonist of the Aryl Hydrocarbon Receptor (AHR) currently under clinical investigation for the treatment of various advanced solid tumors. This document provides a comprehensive overview of the mechanism of action of IK-175, detailing the underlying biological pathways, summarizing key preclinical and clinical data, and outlining the experimental protocols used to elucidate its activity.
Core Mechanism of Action: Targeting the Aryl Hydrocarbon Receptor
IK-175's therapeutic potential stems from its ability to inhibit the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in tumor immune evasion.[1] In the tumor microenvironment (TME), cancer cells often produce high levels of kynurenine, an endogenous ligand of AHR.[2][3] Activation of AHR by kynurenine in various immune cells, including dendritic cells (DCs) and T cells, leads to a cascade of immunosuppressive effects. This includes the promotion of regulatory T cells (Tregs), the suppression of cytotoxic T lymphocyte (CTL) activity, and the production of anti-inflammatory cytokines, all of which contribute to a tumor-permissive environment.[1][3]
IK-175 acts as a competitive antagonist of AHR, blocking the binding of kynurenine and other endogenous ligands. This inhibition of AHR signaling is designed to reverse the immunosuppressive state of the TME, thereby restoring and enhancing the anti-tumor immune response.[1]
Signaling Pathway
The following diagram illustrates the AHR signaling pathway and the mechanism of action of IK-175.
Caption: AHR signaling pathway and IK-175 mechanism of action.
Quantitative Data Summary
Preclinical In Vivo Efficacy
IK-175 has demonstrated significant anti-tumor activity in syngeneic mouse models, both as a monotherapy and in combination with other anti-cancer agents.
| Model | Treatment | Outcome |
| CT26 Colorectal Cancer | IK-175 Monotherapy | Significant tumor growth inhibition |
| IK-175 + anti-PD-1 | Enhanced tumor growth inhibition compared to either agent alone | |
| IK-175 + Liposomal Doxorubicin | Significant anti-tumor activity | |
| B16-IDO1 Melanoma | IK-175 + anti-PD-1 | Significant anti-tumor activity |
Clinical Trial Data (NCT04200963)
Initial results from the Phase 1a/b study of IK-175 in patients with advanced solid tumors, particularly in a cohort of heavily pre-treated urothelial carcinoma patients, have shown encouraging preliminary efficacy.
Patient Demographics and Dosing (Urothelial Carcinoma Cohort)
| Characteristic | Value |
| Number of Patients | 20 |
| Prior Lines of Therapy (Median) | ≥3 |
| Prior Checkpoint Inhibitor | Yes |
| IK-175 Dose (Monotherapy) | 1200 mg QD |
| IK-175 Dose (Combination) | 800 mg or 1200 mg QD |
| Combination Agent | Nivolumab |
Efficacy in Urothelial Carcinoma
| Treatment Arm | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| IK-175 Monotherapy | 10% (1 confirmed Partial Response) | 20% |
| IK-175 + Nivolumab | 20% (2 confirmed Partial Responses) | 40% |
Experimental Protocols
AHR Antagonist Activity Assay (Luciferase Reporter Assay)
This assay quantifies the ability of IK-175 to inhibit AHR-mediated transcription.
Methodology:
-
Cell Line: A human cell line (e.g., HepG2) is stably transfected with a plasmid containing a luciferase reporter gene under the control of an AHR-responsive promoter (containing Dioxin Response Elements, DREs).
-
Cell Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of IK-175 or vehicle control for a specified time (e.g., 1 hour).
-
AHR Agonist Stimulation: An AHR agonist (e.g., kynurenine or TCDD) is added to the wells to induce AHR activation.
-
Incubation: The plates are incubated for a period sufficient to allow for gene transcription and luciferase protein expression (e.g., 18-24 hours).
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to AHR transcriptional activity, is measured using a luminometer.
-
Data Analysis: The inhibitory effect of IK-175 is determined by comparing the luminescence in the presence of the agonist and IK-175 to the luminescence in the presence of the agonist alone. IC50 values are calculated.
Caption: Workflow for AHR antagonist activity reporter assay.
Human Th17 Differentiation Assay
This assay assesses the impact of IK-175 on the differentiation of naive T cells into immunosuppressive Th17 cells.
Methodology:
-
Isolation of Naive T cells: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
T cell Activation and Differentiation: Isolated naive T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling. A cocktail of cytokines (e.g., TGF-β, IL-6, IL-23) is added to drive differentiation towards the Th17 lineage.
-
Treatment with IK-175: IK-175 or a vehicle control is added to the culture medium at the initiation of differentiation.
-
Cell Culture: The cells are cultured for several days (e.g., 5-7 days) to allow for differentiation.
-
Restimulation and Intracellular Staining: Prior to analysis, the cells are restimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation. The cells are then stained for surface markers (e.g., CD4) and intracellular cytokines characteristic of Th17 cells (e.g., IL-17A, IL-22).
-
Flow Cytometry Analysis: The percentage of CD4+ cells expressing IL-17A and/or IL-22 is quantified by flow cytometry.
Syngeneic Mouse Model Studies
These in vivo studies evaluate the anti-tumor efficacy of IK-175 in immunocompetent mice.
Methodology:
-
Tumor Cell Implantation: A murine cancer cell line (e.g., CT26 colorectal carcinoma) is subcutaneously implanted into the flank of syngeneic mice (e.g., BALB/c).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment groups.
-
Treatment Administration: IK-175 is administered orally, typically on a daily schedule. For combination studies, other agents (e.g., anti-PD-1 antibody) are administered according to their established protocols.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and draining lymph nodes can be harvested for analysis of the tumor microenvironment (e.g., by flow cytometry or immunohistochemistry) to assess changes in immune cell populations and cytokine profiles.
In Vivo Pharmacodynamic Studies
These studies confirm the on-target activity of IK-175 in vivo.
Methodology:
-
Animal Dosing: Mice are treated with IK-175 at various doses.
-
AHR Agonist Challenge: To assess the inhibitory effect of IK-175, mice may be challenged with an AHR agonist.
-
Tissue Collection: At specified time points after dosing, tissues of interest (e.g., liver, spleen, tumor) are collected.
-
Gene Expression Analysis: RNA is extracted from the tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of AHR target genes, such as Cyp1a1. A reduction in agonist-induced Cyp1a1 expression in IK-175-treated mice compared to vehicle-treated mice indicates on-target AHR inhibition.
-
Immunohistochemistry: Tumor tissues can be analyzed by immunohistochemistry (IHC) to assess the nuclear localization of AHR, which is indicative of its activation state. A decrease in nuclear AHR staining in IK-175-treated animals would further confirm its inhibitory activity.
